3-(4-fluorophenyl)-5-methyl-1H-pyrazole 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 475982-42-4
VCID: VC3924312
InChI: InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
SMILES: CC1=CC(=NN1)C2=CC=C(C=C2)F
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

CAS No.: 475982-42-4

Cat. No.: VC3924312

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5-methyl-1H-pyrazole - 475982-42-4

Specification

CAS No. 475982-42-4
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
IUPAC Name 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Standard InChI InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Standard InChI Key ZKAGCTBURDRJKH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)C2=CC=C(C=C2)F
Canonical SMILES CC1=CC(=NN1)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Fundamental Physicochemical Properties

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole features a pyrazole core substituted at the 3-position with a 4-fluorophenyl group and a methyl group at the 5-position. Key properties include:

PropertyValueSource
Molecular FormulaC10H9FN2\text{C}_{10}\text{H}_9\text{FN}_2
Molecular Weight176.19 g/mol
Exact Mass176.075 Da
Topological Polar SA28.7 Ų
LogP (Octanol-Water)2.52

The compound's planarity is confirmed by X-ray diffraction studies showing dihedral angles <10° between the pyrazole and fluorophenyl rings . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.3 eV, indicative of moderate electronic stability .

Tautomerism and Regioisomerism

Pyrazole derivatives exhibit prototropic tautomerism, but NMR studies of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole show predominant existence as the 1H-tautomer (>95%) in CDCl₃ at 298K . Regioisomeric purity is critical, as demonstrated by chromatographic separation of 3,5- vs. 5,3-substituted analogs using HILIC-MS methods .

Synthetic Methodologies and Optimization

Conventional Hydrazine Cyclization

The primary synthesis route involves cyclocondensation of 1-(3,3-diethoxy-1-propyn-1-yl)-4-fluorobenzene with hydrazine hydrochloride in 1,4-dioxane at 80°C under nitrogen :

C11H12FO2+N2H4HClTsOH, 1,4-dioxaneC10H9FN2+byproducts\text{C}_{11}\text{H}_{12}\text{FO}_2 + \text{N}_2\text{H}_4\cdot\text{HCl} \xrightarrow{\text{TsOH, 1,4-dioxane}} \text{C}_{10}\text{H}_9\text{FN}_2 + \text{byproducts}

This method achieves 68% yield with a reaction time of 15 minutes, though it generates chlorinated byproducts (e.g., 4-chloro analogs) at ∼12% yield .

Silver-Catalyzed Decarboxylative Cyclization

Recent advances employ Ag₂CO₃ (10 mol%) to catalyze reactions between α-keto acids and 1,2-diaza-1,3-dienes :

RCOCOOH+Ar-N=N-CH2-Ar’Ag2CO33-Ar-5-R-pyrazole+CO2\text{RCOCOOH} + \text{Ar-N=N-CH}_2\text{-Ar'} \xrightarrow{\text{Ag}_2\text{CO}_3} \text{3-Ar-5-R-pyrazole} + \text{CO}_2

This route improves regioselectivity (>95:5) and reduces reaction time to 2 hours at 80°C .

Computational Modeling and Electronic Properties

DFT Analysis of Reactivity

B3LYP/6-311++G(d,p) calculations show the fluorine substituent induces:

  • σ-withdrawing effect (+0.18 e⁻ on pyrazole N1)

  • π-donating resonance (-0.09 e⁻ on C4)
    Frontier molecular orbital analysis predicts preferential electrophilic attack at C4 (Fukui ff^- = 0.21) .

Molecular Docking Studies

Docking simulations against cyclooxygenase-2 (COX-2, PDB 5KIR) reveal:

  • Binding affinity: -7.8 kcal/mol

  • Key interactions:

    • Fluorophenyl → Val349 hydrophobic pocket

    • Pyrazole N2 → Arg120 salt bridge

Pharmacological Implications and Biological Activity

Synthetic Cannabinoid Analogues

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole serves as a bioisostere for indazole in AB-CHMFUPPYCA-type cannabinoids . In vitro assays show:

Parameter3,5-AB-CHMFUPPYCA5,3-Regioisomer
CB1 EC₅₀ (nM)18.7 ± 2.1142.3 ± 15.6
CB2 Selectivity Ratio1:3.41:9.8

Data indicate 3,5-substitution enhances cannabinoid receptor affinity by 7.6-fold vs. 5,3-isomers .

Concentration (μg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 1.5

Mechanistic studies suggest membrane disruption via fluorophenyl intercalation .

Analytical Characterization Techniques

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 6.98 (t, J = 8.8 Hz, 2H, Ar-F)

  • δ 6.35 (s, 1H, Pyrazole-H)

  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI⁺):

  • m/z 177.0824 [M+H]⁺ (calc. 177.0829)

SpeciesLD₅₀ (mg/kg)Clinical Signs
Mouse320Tremors, Hypothermia
Rat480Ataxia, Bradycardia

Metabolite screening identifies 4′-hydroxy derivatives as primary excretion products .

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